molecular formula C29H29FN4O4 B2447283 N-[(4-FLUOROPHENYL)METHYL]-2-[3-(4-{[(2-METHYLPROPYL)CARBAMOYL]METHYL}PHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE CAS No. 1223981-42-7

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(4-{[(2-METHYLPROPYL)CARBAMOYL]METHYL}PHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE

Cat. No.: B2447283
CAS No.: 1223981-42-7
M. Wt: 516.573
InChI Key: KMLFDQFZEFKXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(4-{[(2-METHYLPROPYL)CARBAMOYL]METHYL}PHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(4-{[(2-METHYLPROPYL)CARBAMOYL]METHYL}PHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-fluorobenzylamine.

    Attachment of the Isobutylacetamide Moiety: This can be done through amide bond formation using standard coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(4-{[(2-METHYLPROPYL)CARBAMOYL]METHYL}PHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazoline core makes it a candidate for drug development, particularly in targeting kinases and other enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of quinazoline-based drugs.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[3-(4-{[(2-METHYLPROPYL)CARBAMOYL]METHYL}PHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline-based drug used to treat non-small cell lung cancer.

    Erlotinib: Another quinazoline derivative used as an anti-cancer agent.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-2-[3-(4-{[(2-METHYLPROPYL)CARBAMOYL]METHYL}PHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE is unique due to its specific substitution pattern and the presence of the isobutylacetamide moiety. This structural uniqueness may confer distinct biological activities and pharmacological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

2-[4-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O4/c1-19(2)16-31-26(35)15-20-9-13-23(14-10-20)34-28(37)24-5-3-4-6-25(24)33(29(34)38)18-27(36)32-17-21-7-11-22(30)12-8-21/h3-14,19H,15-18H2,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLFDQFZEFKXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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